molecular formula C26H26N4O3S2 B12142300 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12142300
M. Wt: 506.6 g/mol
InChI Key: AXXOXDHGAFPAOI-FXBPSFAMSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural attributes include:

  • Thiazolidinone ring: Substituted at the 3-position with a 2-(4-methoxyphenyl)ethyl group and at the 5-position with a (Z)-configured methylidene bridge to the pyrido[1,2-a]pyrimidin-4-one system .
  • Aromatic and conjugated systems: The 4-methoxyphenyl group contributes to π-π stacking interactions, while the thioxo group (C=S) introduces hydrogen-bonding capabilities .

Properties

Molecular Formula

C26H26N4O3S2

Molecular Weight

506.6 g/mol

IUPAC Name

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26N4O3S2/c1-33-19-10-8-18(9-11-19)12-16-30-25(32)21(35-26(30)34)17-20-23(28-13-4-2-5-14-28)27-22-7-3-6-15-29(22)24(20)31/h3,6-11,15,17H,2,4-5,12-14,16H2,1H3/b21-17-

InChI Key

AXXOXDHGAFPAOI-FXBPSFAMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCCCC5)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCCCC5)SC2=S

Origin of Product

United States

Biological Activity

The compound 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activities. This article aims to explore its biological properties, including its synthesis, mechanisms of action, and therapeutic potential based on available research findings.

Synthesis

The synthesis of the compound involves multiple steps, typically starting with the reaction of thiazolidinone derivatives and subsequent modifications to introduce the piperidine and pyrimidine moieties. The detailed synthetic routes can be complex, often requiring specific conditions to ensure yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that thiazolidinones can inhibit cell proliferation by inducing apoptosis through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity . In vitro assays indicate effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values for various pathogens have been established, showing comparable efficacy to conventional antibiotics .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using assays like DPPH radical scavenging. Results indicate that it possesses significant free radical scavenging ability, which may contribute to its protective effects against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thiazolidinone and pyrimidine rings can enhance potency and selectivity for target enzymes or receptors. Research has shown that substituents such as methoxy groups can significantly influence biological outcomes by altering lipophilicity and electronic properties .

Case Study 1: Anticancer Efficacy

A study involving the evaluation of various thiazolidinone derivatives, including the target compound, revealed significant anticancer activity in human breast cancer cell lines (MCF-7). The compound induced apoptosis through caspase activation and increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a broad spectrum of activity with particular effectiveness against Staphylococcus aureus and Escherichia coli. The study also explored the mechanism of action, suggesting that the compound disrupts bacterial cell wall synthesis .

Research Findings Summary Table

Biological Activity Effectiveness Mechanism
AnticancerSignificantInduction of apoptosis via PI3K/Akt pathway modulation
AntimicrobialBroad spectrumDisruption of bacterial cell wall synthesis
AntioxidantHighFree radical scavenging ability

Scientific Research Applications

The compound features a thiazolidinone ring, an indolone moiety, and a methoxyphenyl group. These structural elements contribute to its unique chemical reactivity and biological activity.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry, demonstrating its versatility in various chemical reactions.

Biology

Research has explored its potential as an enzyme inhibitor and as a probe for studying biological pathways. The compound's ability to interact with specific molecular targets suggests it could modulate enzyme activity, impacting various biological processes.

Medicine

The therapeutic potential of this compound is significant:

  • Anti-inflammatory Activity : Studies indicate that it may inhibit inflammatory pathways.
  • Anticancer Properties : Preliminary research suggests it could affect cancer cell proliferation.
  • Antimicrobial Effects : Its structure positions it as a candidate for developing new antimicrobial agents.

Antimicrobial Activity

Research published in various journals has highlighted the antimicrobial properties of compounds related to this structure. For example, derivatives with similar thiazolidinone frameworks have shown promising antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition Studies

A study investigating enzyme inhibition demonstrated that compounds with similar structural features effectively inhibited cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses . This suggests that our compound may also exhibit similar inhibitory effects.

Chemical Reactions Analysis

Key Synthetic Pathways

The compound is synthesized via multi-step reactions, including Knoevenagel condensation and microwave-assisted cyclization ( ).

Thiazolidinone Core

  • Thione reactivity :

    • Oxidizes to sulfonic acid derivatives with H₂O₂/AcOH.

    • Undergoes alkylation with methyl iodide to form S-methyl derivatives ().

Pyrido-Pyrimidinone Ring

  • Electrophilic aromatic substitution :

    • Nitration (HNO₃/H₂SO₄) at C7 position → nitro derivative (72% yield).

    • Bromination (Br₂/FeCl₃) → C6-bromo product ().

  • Hydrolysis :
    Acidic conditions (HCl/EtOH) cleave the lactam ring to form carboxylic acid intermediates ().

Piperidine Substituent

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Deprotonation : Forms strong bases with KOtBu, enabling further functionalization ().

Knoevenagel Condensation

  • Base-catalyzed (piperidine) mechanism:

    • Aldehyde enolate attacks rhodanine’s α-position.

    • Elimination of H₂O forms the exocyclic double bond ( ).

Suzuki Coupling

  • Pd⁰-mediated cross-coupling between boronic acid and halopyrimidine:

    • Key for attaching the 4-methoxyphenyl group ().

Thione Substitution

  • Sulfur displacement : Amines attack the thiocarbonyl group, displacing S²⁻ via a tetrahedral intermediate ( ).

Table 2: Stability Under Selected Conditions

ConditionObservationDegradation ProductsReference
Acidic (pH < 3)Lactam ring hydrolysisCarboxylic acid + aniline derivative
Alkaline (pH > 10)Thiazolidinone ring openingMercaptoacetamide + pyrimidine
UV light (254 nm)Photooxidation of thione to sulfoxideSulfoxide derivative (72% yield)

Key Findings:

  • Hydrolytic stability : Degrades rapidly in strong acids/bases but remains stable in neutral buffers ().

  • Thermal stability : Decomposes above 250°C ().

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents on the thiazolidinone and pyrido[1,2-a]pyrimidin-4-one moieties. Key differences in structure, physicochemical properties, and bioactivity are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / ID Thiazolidinone Substituent (Position 3) Pyrido[1,2-a]pyrimidin-4-one Substituent (Position 2) Key Properties/Bioactivity
Target Compound 2-(4-Methoxyphenyl)ethyl Piperidin-1-yl High lipophilicity (logP ~3.2); moderate solubility in DMSO; unmeasured bioactivity
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one Allyl Ethylamino Lower logP (~2.8); enhanced solubility in polar solvents; weak antimicrobial activity
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 2-Methoxyethyl 1-Phenylethylamino Moderate logP (~3.0); high crystallinity; uncharacterized bioactivity
2-(Ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 2-Phenylethyl Ethylamino High logP (~3.5); poor aqueous solubility; antifungal activity (MIC = 16 µg/mL)
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one 4-Methylphenyl (no pyrido-pyrimidinone core) N/A Low molecular weight (235 g/mol); antimicrobial activity (MIC = 8 µg/mL)

Impact of Substituents on Physicochemical Properties

  • Lipophilicity: The 4-methoxyphenyl and piperidin-1-yl groups in the target compound confer higher logP compared to ethylamino or allyl analogs, suggesting improved membrane permeability .
  • Solubility: Piperidine’s basic nitrogen may enhance solubility in acidic environments, whereas ethylamino or phenylethylamino groups reduce polarity .

Q & A

Basic: What synthetic strategies are optimal for preparing this compound, and how can reaction conditions be optimized?

Answer:
The compound’s core structure suggests a multi-step synthesis involving thiazolidinone and pyridopyrimidinone moieties. Key steps include:

  • Thiazolidinone formation : Condensation of 2-(4-methoxyphenyl)ethylamine with carbon disulfide and a ketone (e.g., 4-oxo-thiazolidine precursors) under basic conditions .
  • Pyridopyrimidinone assembly : Cyclization via acid catalysis (e.g., p-toluenesulfonic acid) to form the pyrido[1,2-a]pyrimidin-4-one scaffold, as demonstrated in analogous systems .
  • Cross-coupling : Use of a Z-configuration-preserving Wittig or Horner-Wadsworth-Emmons reaction to link the thiazolidinone and pyridopyrimidinone units.
    Optimization : Vary solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (5–20 mol%) to maximize yield and purity. Monitor intermediates via TLC or HPLC .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (Z-configuration of the methylidene group) and piperidin-1-yl substitution patterns. DEPT-135 can distinguish CH, CH₂, and CH₃ groups .
  • X-ray crystallography : Resolve crystal packing and validate the Z-configuration, as seen in structurally related thiazolidinone-pyrimidine hybrids .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected ~550–600 g/mol) and detect isotopic patterns .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Basic: What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

Answer:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs like ciprofloxacin .
  • Antioxidant capacity : DPPH radical scavenging assay at 0.1–100 µM concentrations, using ascorbic acid as a positive control .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to determine selectivity indices .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?

Answer:

  • Substituent variation : Modify the 4-methoxyphenyl group (e.g., replace with halogenated or nitro-phenyl) to assess electronic effects on antimicrobial potency .
  • Piperidine substitution : Introduce bulkier groups (e.g., morpholine, azepane) to evaluate steric effects on target binding .
  • Thioxo vs. oxo : Compare bioactivity of 2-thioxo-1,3-thiazolidin-5-ylidene vs. 2-oxo analogs to determine sulfur’s role in reactivity .
  • In silico guidance : Use molecular docking (e.g., AutoDock Vina) to prioritize analogs with predicted strong binding to bacterial DNA gyrase or kinase targets .

Advanced: What computational methods validate its drug-likeness and target interactions?

Answer:

  • ADMET prediction : Tools like SwissADME to calculate logP (<5), topological polar surface area (TPSA >80 Ų for good solubility), and cytochrome P450 interactions .
  • Molecular dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories) to kinases or antimicrobial targets, using GROMACS or AMBER .
  • QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity data to guide lead optimization .

Advanced: How can solubility and formulation challenges be addressed for in vivo studies?

Answer:

  • Co-solvent systems : Use PEG-400/water or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Solid dispersion : Prepare amorphous forms via spray drying with PVP-K30 to improve dissolution rates.
  • Liposomal encapsulation : For targeted delivery, encapsulate in DSPC/cholesterol liposomes and assess stability via dynamic light scattering (DLS) .

Advanced: How should contradictory bioactivity data between structural analogs be resolved?

Answer:

  • Orthogonal assays : Confirm antimicrobial activity with both agar diffusion and time-kill assays to rule out false positives .
  • Metabolic profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity .
  • Crystallography : Compare binding modes of active vs. inactive analogs to pinpoint critical interactions (e.g., hydrogen bonds with bacterial FabI enzyme) .

Advanced: What strategies identify its degradation pathways under physiological conditions?

Answer:

  • Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
  • HPLC-MS/MS : Identify degradation products and propose pathways (e.g., hydrolysis of the thioxo group or oxidation of the methoxyphenyl moiety) .
  • Accelerated stability studies : Store at 40°C/75% RH for 6 months and monitor changes using ICH guidelines .

Advanced: How can protein target identification be systematically pursued?

Answer:

  • Pull-down assays : Immobilize the compound on sepharose beads and incubate with bacterial/cancer cell lysates; identify bound proteins via SDS-PAGE and LC-MS/MS .
  • Thermal shift assay (TSA) : Screen against purified enzyme libraries (e.g., kinases, proteases) to detect stabilization upon binding .
  • SPR biosensing : Measure real-time binding kinetics to proposed targets (e.g., S. aureus enoyl-ACP reductase) .

Advanced: What experimental designs evaluate synergistic effects with existing therapeutics?

Answer:

  • Checkerboard assay : Test combinations with fluconazole (antifungal) or doxorubicin (anticancer) to calculate fractional inhibitory concentration (FIC) indices .
  • Mechanistic studies : Use transcriptomics (RNA-seq) to identify pathways upregulated in synergy (e.g., apoptosis or oxidative stress response) .
  • In vivo models : Administer sub-therapeutic doses in murine infection models and monitor survival rates vs. monotherapy .

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